2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazinone core, substituted with methoxyphenyl, thiophenyl, and oxazolyl groups. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the thiophenyl and oxazolyl groups: These groups can be introduced through cross-coupling reactions such as Suzuki or Heck reactions, using palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-5-(2-thiophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Lacks the oxazolyl group.
2-(4-methoxyphenyl)-5-(5-methyl-2-oxazolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Lacks the thiophenyl group.
Uniqueness
The presence of both thiophenyl and oxazolyl groups in 2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one imparts unique chemical properties, such as enhanced stability and specific reactivity, making it distinct from similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-14-18(23-21(29-14)20-4-3-11-30-20)13-25-9-10-26-19(22(25)27)12-17(24-26)15-5-7-16(28-2)8-6-15/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAOUMBCSJXHIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CS2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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